molecular formula C23H31Cl3N2O3 B2372512 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1052417-61-4

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2372512
CAS No.: 1052417-61-4
M. Wt: 489.86
InChI Key: DLRKOXZTYMPPBL-UHFFFAOYSA-N
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Description

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H31Cl3N2O3 and its molecular weight is 489.86. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Studies

  • NMR Spectroscopy: A closely related compound, (+/-)-1-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride, was extensively studied using NMR techniques, including DEPT, H-H COSY, HMQC, and HMBC heteronuclear correlation. This provides a basis for understanding the structural properties of related compounds like 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride (Bing‐Yi Qin et al., 2005).

Synthesis and Antitumor Activity

  • Antitumor Activity: Research involving the synthesis of similar piperazine-based tertiary amino alcohols and their dihydrochlorides, including compounds like 1-(4-alkoxyphenyl)-3-(4-R-piperazin-1-yl)-2-phenyl(chlorophenyl)propan-1-ones, revealed their potential effect on tumor DNA methylation in vitro. This suggests potential antitumor applications for compounds within this chemical class (N. Hakobyan et al., 2020).

Pharmacological Properties

  • Potential for Antidepressant Drugs: A study on new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, which are structurally similar, showed dual activity at 5-HT1A serotonin receptors and serotonin transporter, indicating a potential as antidepressant agents. This points towards possible pharmacological applications for compounds in this class (J. Martínez et al., 2001).

Synthesis Methods

  • Synthesis Techniques: The synthesis of related compounds, such as 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, through various chemical reactions and techniques, provides insights into methods that can be adapted for synthesizing this compound (Wang Xiao-shan, 2011).

Fungicidal Activity

  • Fungicidal Activity: Eugenol derivatives, which share a similar structural moiety with the compound of interest, have been synthesized and evaluated for their fungicidal activity. This could imply potential fungicidal applications for related compounds (Ângela Lima et al., 2022).

Adrenoceptor Affinity

  • Alpha-Adrenoceptors Affinity: Research on 1,4-substituted piperazine derivatives, which are structurally similar, has revealed their affinity toward alpha 1- and alpha 2-receptors. These compounds were evaluated for their potential as alpha 1-adrenoceptor antagonists, suggesting applications in related fields (H. Marona et al., 2011).

Other Studies

  • Various Syntheses and Evaluations: Multiple studies have been conducted on the synthesis of related compounds, evaluating their biological activities, including anticancer, antimicrobial, and antituberculosis activities. These studies contribute to a broader understanding of the potential applications of such chemical compounds (Various Authors).

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methoxy-2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O3.2ClH/c1-3-5-18-14-22(28-2)8-9-23(18)29-17-21(27)16-25-10-12-26(13-11-25)20-7-4-6-19(24)15-20;;/h3-4,6-9,14-15,21,27H,1,5,10-13,16-17H2,2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRKOXZTYMPPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)CC=C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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